REACTION_CXSMILES
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[CH2:1]([Cl:4])[CH2:2]Cl.C1C=[CH:7][C:8]2N(O)N=[N:11][C:9]=2[CH:10]=1.CCN(C(C)C)C(C)C.[Br:24][C:25]1[CH:26]=[N:27][C:28]([Cl:34])=[C:29]([CH:33]=1)[C:30]([OH:32])=O>C(Cl)Cl>[Br:24][C:25]1[CH:26]=[N:27][C:28]([Cl:34])=[C:29]([CH:33]=1)[C:30]([NH:11][C:9]1[CH:10]=[CH:2][C:1]([Cl:4])=[CH:7][CH:8]=1)=[O:32]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=C(C(=O)O)C1)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solution was quenched with water
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Type
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CUSTOM
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Details
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the organic layer was purified by chromatography (50% EtOAc in hexane)
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Type
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CUSTOM
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Details
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to afford a light-yellow compound
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Reaction Time |
8 (± 8) h |
Name
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|
Type
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|
Smiles
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BrC=1C=NC(=C(C(=O)NC2=CC=C(C=C2)Cl)C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |